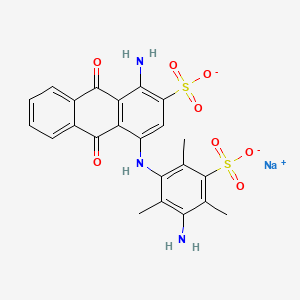
2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, sulfonic acid groups, and multiple amino substitutions, making it a versatile molecule in both research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt typically involves multi-step organic reactions. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to form the amino groups. The final steps involve the coupling of the anthracene derivative with the trimethyl-substituted phenylamine under controlled conditions to ensure the correct positioning of the amino and sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and nitration reactors, followed by catalytic hydrogenation for the reduction steps. The coupling reactions are typically carried out in high-pressure reactors to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino-substituted anthracene derivatives.
Substitution: Various sulfonated anthracene compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of dyes and pigments due to its stable aromatic structure and vibrant colors. It also serves as a model compound for studying sulfonation and nitration reactions.
Biology
In biological research, derivatives of this compound are used as fluorescent probes for studying cellular processes. The sulfonic acid groups enhance water solubility, making it suitable for biological applications.
Medicine
In medicine, this compound and its derivatives are investigated for their potential as anticancer agents due to their ability to intercalate with DNA and disrupt cellular processes.
Industry
Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with biological molecules such as DNA and proteins. The amino and sulfonic acid groups facilitate binding to these targets, leading to alterations in their function. The anthracene core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: Similar in structure but lacks the sulfonic acid and amino groups.
1-Amino-2-anthraquinonesulfonic acid: Similar but with different substitution patterns.
2-Anthracenesulfonic acid: Lacks the additional amino and trimethyl-substituted phenylamine groups.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt lies in its combination of sulfonic acid, amino, and anthracene groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
164843-77-0 |
|---|---|
Molecular Formula |
C23H19N3NaO8S2- |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
sodium;1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H21N3O8S2.Na/c1-9-18(24)10(2)23(36(32,33)34)11(3)20(9)26-14-8-15(35(29,30)31)19(25)17-16(14)21(27)12-6-4-5-7-13(12)22(17)28;/h4-8,26H,24-25H2,1-3H3,(H,29,30,31)(H,32,33,34);/q;+1/p-2 |
InChI Key |
AUUICRKZSVPWNV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



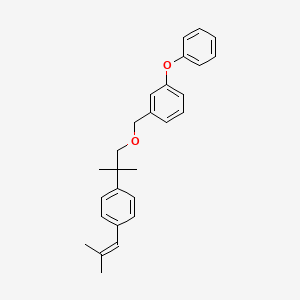
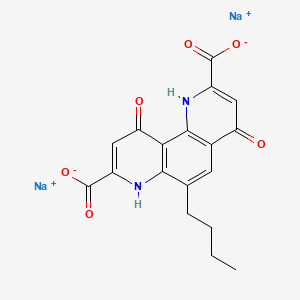
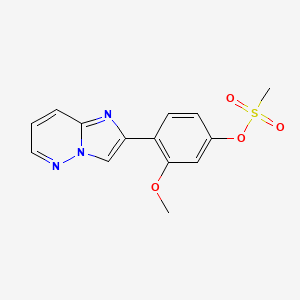


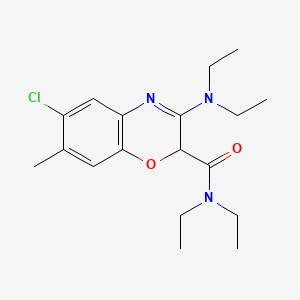

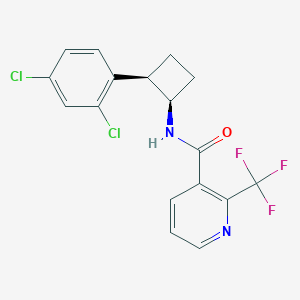
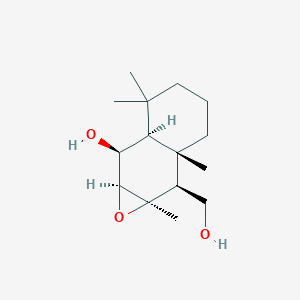
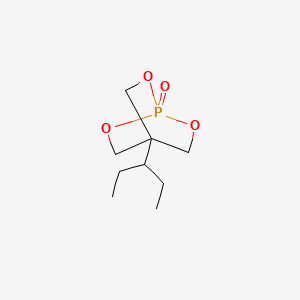
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


